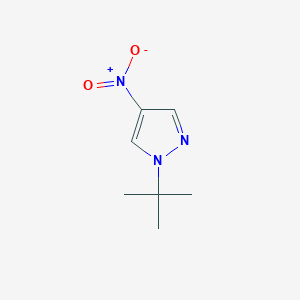

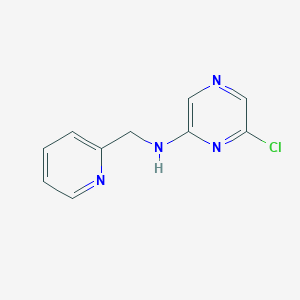

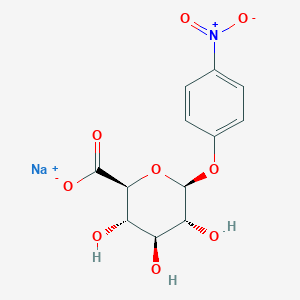

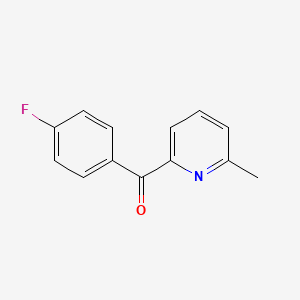

6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine, commonly known as 6-Cl-PYPA, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 6-Cl-PYPA is a colorless solid that is soluble in water and ethanol, making it an ideal compound for use in laboratory experiments. 6-Cl-PYPA is used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a ligand for binding proteins, and as a tool for studying enzyme kinetics.

科学的研究の応用

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to the structural family of pyrazinamines, serves as a key precursor for medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. Recent reviews have highlighted the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of pyranopyrimidine scaffolds. These catalysts offer diverse pathways for developing lead molecules with significant medicinal potential (Parmar, Vala, & Patel, 2023).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, which include the core structure of 6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine, are recognized for their diverse pharmacological properties. A comprehensive review of patents from 2008 to 2012 showcased the potential of these derivatives as active compounds due to their antibacterial, antifungal, anticancer, and antidiabetic effects, among others. The increasing interest in pyrazine cores is driven by their significant pharmacological effects, underscoring the importance of further studies to develop clinically relevant compounds (Ferreira & Kaiser, 2012).

Synthesis and Properties of Heterocyclic Compounds

Research on heterocyclic N-oxide molecules, including those synthesized from pyrazine, highlights their utility in organic synthesis, catalysis, and drug development. These compounds demonstrate essential functionalities in forming metal complexes, designing catalysts, and exhibiting medicinal applications, such as anticancer and antibacterial activities. This underscores the versatility of heterocyclic N-oxides derived from pyrazine in advanced chemistry and pharmaceutical research (Li et al., 2019).

Spin Crossover Active Iron(II) Complexes

The synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes, utilizing ligands based on pyrazole and pyrazine units, represent a significant area of study. These investigations focus on the impact of synthesis and crystallization methods on the SCO properties of the materials, emphasizing the role of pyrazine-based ligands in developing novel magnetic materials (Olguín & Brooker, 2011).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazinamines, show extensive therapeutic potential across a wide range of biological activities. Research covering the period from 2000 to 2011 highlights the applications of pyrazolines in antimicrobial, anti-inflammatory, antidepressant, and anticancer therapies, among others. This review emphasizes the need for continued exploration of pyrazoline derivatives in developing new pharmaceuticals (Shaaban, Mayhoub, & Farag, 2012).

Safety And Hazards

特性

IUPAC Name |

6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-6-12-7-10(15-9)14-5-8-3-1-2-4-13-8/h1-4,6-7H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKHNHCAQKNFNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CN=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(2-pyridinylmethyl)-2-pyrazinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Benzo[e]indole](/img/structure/B1312658.png)

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)